molecular formula C9H11ClO B1293666 (3-Chloropropoxy)benzene CAS No. 3384-04-1

(3-Chloropropoxy)benzene

Cat. No. B1293666
M. Wt: 170.63 g/mol
InChI Key: AZXLOLRTEJEZHJ-UHFFFAOYSA-N
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Patent
US04127661

Procedure details

A mixture of phenol (1 mole), sodium hydroxide (1 mole) and 3-bromo-1-chloro-propane (2 moles) in water (1000 ml) and ethyl alcohol (250 ml) is refluxed during 20 hours, with stirring. After cooling, sodium hydroxide (30 g) is added to the reaction medium which is then extracted with methylene chloride. The organic phase is washed with water to neutral pH. It is then dried over sodium sulfate, concentrated in vacuo over a water-bath and the residual oil is distilled. B.p. = 118°-120° C./15 mm Hg.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Br[CH2:11][CH2:12][CH2:13][Cl:14]>O.C(O)C>[O:7]([CH2:11][CH2:12][CH2:13][Cl:14])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mol
Type
reactant
Smiles
BrCCCCl
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed during 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
is then extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed with water to neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo over a water-bath
DISTILLATION
Type
DISTILLATION
Details
the residual oil is distilled

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)CCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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